Bienvenue dans la boutique en ligne BenchChem!

N-[1-(furan-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide

Serine protease inhibition Structure–activity relationship (SAR) Lead optimization

N-[1-(Furan-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide (CAS 1795491-58-5) is a synthetic small-molecule benzamide with molecular formula C₁₅H₁₄F₃NO₂ and molecular weight 297.27 g·mol⁻¹. The compound features a 2-(trifluoromethyl)benzamide core linked via an amide bond to a chiral 1-(furan-3-yl)propan-2-yl amine moiety.

Molecular Formula C15H14F3NO2
Molecular Weight 297.277
CAS No. 1795491-58-5
Cat. No. B2541129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(furan-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide
CAS1795491-58-5
Molecular FormulaC15H14F3NO2
Molecular Weight297.277
Structural Identifiers
SMILESCC(CC1=COC=C1)NC(=O)C2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C15H14F3NO2/c1-10(8-11-6-7-21-9-11)19-14(20)12-4-2-3-5-13(12)15(16,17)18/h2-7,9-10H,8H2,1H3,(H,19,20)
InChIKeyHJFXGFXJONQWEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(Furan-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide (CAS 1795491-58-5): Sourcing Guide for a Structurally Defined ortho-CF₃ Benzamide


N-[1-(Furan-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide (CAS 1795491-58-5) is a synthetic small-molecule benzamide with molecular formula C₁₅H₁₄F₃NO₂ and molecular weight 297.27 g·mol⁻¹ . The compound features a 2-(trifluoromethyl)benzamide core linked via an amide bond to a chiral 1-(furan-3-yl)propan-2-yl amine moiety. The ortho‑positioned –CF₃ group distinguishes it from its meta‑substituted regioisomer (CAS 1798542‑88‑7) and from other benzamide analogs bearing halogen, cyano, or alkyl substituents at the 2‑ or 3‑position . The structural features make this compound a candidate for serine‑protease‑targeted chemical biology and medicinal chemistry programs, where ortho‑substitution patterns are known to modulate target engagement and pharmacokinetic properties.

Why N-[1-(Furan-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide Cannot Be Replaced by Generic Benzamide Analogs


In‑class benzamide analogs sharing the N‑[1‑(furan‑3‑yl)propan‑2‑yl] scaffold are not interchangeable because substituent identity and ring‑position profoundly alter both molecular recognition and physicochemical properties . The 2‑CF₃ substituent of the target compound imposes a unique steric and electronic environment adjacent to the amide bond, capable of intramolecular hydrogen‑bonding interactions that are absent in 3‑CF₃, 3‑Cl, 3‑Br, or 3‑CN analogs . This ortho‑effect can restrict amide bond rotation, pre‑organize the bioactive conformation, and shift lipophilicity (log P) relative to regioisomers—parameters that directly influence target binding, metabolic stability, and off‑target promiscuity. Consequently, procurement decisions that treat these analogs as functionally equivalent risk selecting a compound with divergent target‑engagement profiles and unpredictable assay outcomes.

Quantitative Differentiation Evidence for N-[1-(Furan-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide (CAS 1795491-58-5) vs. Closest Analogs


Regioisomeric Differentiation: ortho-CF₃ vs. meta-CF₃ Substitution on the Benzamide Ring

The target compound bears a 2‑(trifluoromethyl) group (ortho to the amide carbonyl), whereas its closest regioisomer—N‑[1‑(furan‑3‑yl)propan‑2‑yl]‑3‑(trifluoromethyl)benzamide (CAS 1798542‑88‑7)—carries the –CF₃ group at the meta position . Ortho‑substitution on benzamides is well‑established to introduce a steric buttress that restricts rotation about the aryl–amide bond and enables an intramolecular N–H···F–C hydrogen bond, a feature that meta‑substitution cannot replicate [1]. This conformational constraint can alter the presentation of the furan‑alkyl side‑chain to a protease active site, potentially affecting both binding affinity and selectivity. Quantitatively, the two regioisomers are predicted to exhibit distinct log P values and differing metabolic soft‑spot profiles due to the altered electron density on the benzamide ring [1].

Serine protease inhibition Structure–activity relationship (SAR) Lead optimization

Electronic Withdrawal Strength of ortho-CF₃ vs. Common 2‑Position Replacements (Cl, Br, H)

The 2‑CF₃ group exerts a significantly stronger electron‑withdrawing effect (Hammett σₚ ≈ 0.54) compared to 2‑Cl (σₚ ≈ 0.23) or 2‑Br (σₚ ≈ 0.23), and is vastly different from an unsubstituted (2‑H) benzamide [1]. This differential electronic effect alters the electrophilicity of the amide carbonyl and the acidity of the amide N–H, parameters that directly correlate with hydrogen‑bond donor strength and susceptibility to nucleophilic metabolism. Analogs such as 2‑chloro‑N‑[1‑(furan‑3‑yl)propan‑2‑yl]benzamide and 2‑bromo‑N‑[1‑(furan‑3‑yl)propan‑2‑yl]benzamide are commercially available as comparator tool compounds .

Electron‑withdrawing group (EWG) comparison SAR Medicinal chemistry

Lipophilicity Tuning: ortho-CF₃ vs. ortho‑Halogen and meta‑CF₃ Analogs

The ortho‑CF₃ group is known to increase lipophilicity (π substituent constant ≈ 0.88) more than ortho‑Cl (π ≈ 0.71) or ortho‑Br (π ≈ 0.86), while also dramatically altering the molecule's dipole moment relative to the meta‑CF₃ isomer [1]. Elevated lipophilicity generally correlates with increased membrane permeability and volume of distribution but also with higher risk of metabolic clearance and off‑target pharmacology. The unique combination of high electron withdrawal and moderate lipophilicity makes 2‑CF₃ benzamides a privileged chemotype in fragment‑based and HTS‑derived inhibitor series [2].

Lipophilicity (log P / log D) Metabolic stability Physicochemical profiling

Optimal Use Cases for N-[1-(Furan-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide in Drug Discovery and Chemical Biology


Ortho‑Substituent SAR Profiling in Serine Protease Inhibitor Programs

This compound serves as a dedicated ortho‑CF₃ probe in a matrix of N‑[1‑(furan‑3‑yl)propan‑2‑yl]benzamide analogs varying at the 2‑position (H, Cl, Br, CF₃, CN). Because the ortho‑CF₃ group introduces both steric constraint and strong electron withdrawal that cannot be mimicked by halogen substituents [1], systematic potency and selectivity profiling against a panel of serine proteases (e.g., trypsin, thrombin, factor Xa) can deconvolute the electronic and steric contributions to target engagement [2].

Conformational Restriction Studies Leveraging the ortho‑Trifluoromethyl Effect

The ortho‑CF₃ benzamide scaffold is a validated tool for studying amide bond conformational control in medicinal chemistry [1]. Researchers can compare the target compound with its meta‑CF₃ regioisomer (CAS 1798542‑88‑7) in NMR‑based conformational analysis or X‑ray crystallography to quantify the impact of the ortho‑substituent on the dihedral angle between the benzamide ring and the amide plane, and correlate these conformational differences with biochemical activity.

Physicochemical Property Benchmarking for CNS or Intracellular Target Programs

The lipophilicity and electronic profile of the ortho‑CF₃ group (π ≈ 0.88, σₚ ≈ 0.54) places this compound in a favorable range for permeability in cell‑based assays [1]. It can be used as a reference standard in log P/log D determination and PAMPA or Caco‑2 permeability assays, alongside 2‑Cl (lower lipophilicity) and 3‑CF₃ (altered dipole) analogs, to establish structure–property relationships that guide lead optimization campaigns [2].

Chemical Probe for Furan‑Containing Fragment Elaboration

The furan‑3‑yl moiety is a metabolically labile heterocycle that can undergo cytochrome P450‑mediated oxidation. This compound, when compared with its tetrahydrofuran or thiophene analogs, enables researchers to assess the contribution of the furan ring to both target binding and metabolic stability, informing whether the furan should be retained or replaced in advanced lead compounds.

Quote Request

Request a Quote for N-[1-(furan-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.